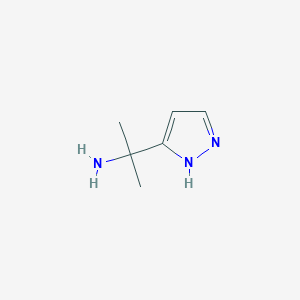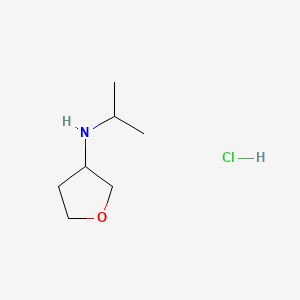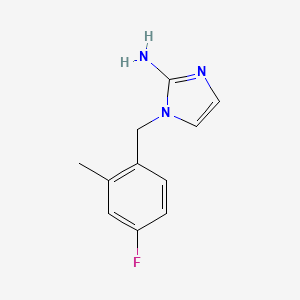![molecular formula C7H5FN2 B13524776 7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
7-Fluoroimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position of the imidazo[1,5-a]pyridine ring structure. The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Preparation Methods
The synthesis of 7-Fluoroimidazo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation of appropriate precursors under specific reaction conditions. For instance, the reaction of a 0.25 M solution of a suitable precursor with a fluorinating agent at room temperature for 2 hours, followed by heating at 60°C for 15 hours, can yield this compound . Industrial production methods often employ copper complex-promoted synthesis, which offers an efficient and environmentally friendly approach .
Chemical Reactions Analysis
7-Fluoroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
7-Fluoroimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the synthesis of pharmaceuticals, pesticides, and fine chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom at the 7th position and the imidazo[1,5-a]pyridine ring structure influence its binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
7-Fluoroimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
7-Fluoroimidazo[1,2-a]pyridine: Both compounds share a similar core structure but differ in the position of the fluorine atom and the arrangement of the imidazo ring.
Imidazo[1,2-a]pyridine: This compound lacks the fluorine atom, which significantly alters its chemical and biological properties. The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H5FN2 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
7-fluoroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H |
InChI Key |
YQAGDQQQBUHRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C2C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13524699.png)

![(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B13524710.png)
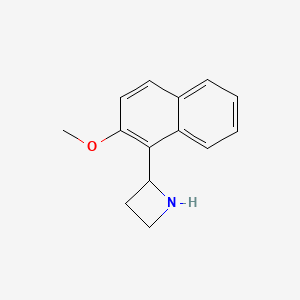

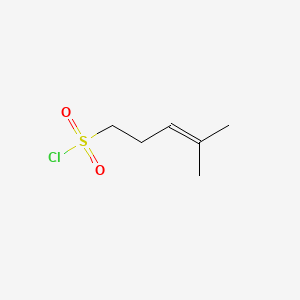
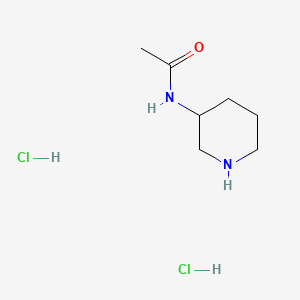
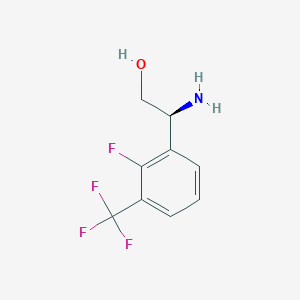
![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)
